![molecular formula C16H15ClN2O3 B1452937 2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride CAS No. 1269151-51-0](/img/structure/B1452937.png)
2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride
Overview
Description
“2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride” is a chemical compound . Imidazo[1,2-a]pyridines, which are part of this compound’s structure, have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a key component of this compound, has been achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide valuable information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point can be determined, and its yield can be quantified .Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, meaning they are often used as a base structure in the development of new drugs .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various targets depending on the specific functional groups attached to the scaffold .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Imidazo[1,2-a]pyridines have been shown to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Advantages and Limitations for Lab Experiments
2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity and high yield. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It is a hydrophilic compound that may require special solvents or delivery systems for in vivo experiments. This compound has also not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Future Directions
2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride has several potential future directions for scientific research. This compound may be further studied for its potential therapeutic applications in various diseases such as inflammation, cancer, and neurodegenerative diseases. This compound may also be further optimized for its pharmacokinetics and pharmacodynamics to improve its clinical efficacy. Furthermore, this compound may be further studied for its potential applications as a drug delivery system or as a chemical probe for studying cellular signaling pathways.
Scientific Research Applications
2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been found to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3.ClH/c1-11-6-7-15-17-12(9-18(15)8-11)10-21-14-5-3-2-4-13(14)16(19)20;/h2-9H,10H2,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNDIFVHMOWLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)COC3=CC=CC=C3C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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